molecular formula C4H11ClN2O B3179009 2-Aminobutanamide hydrochloride CAS No. 89603-48-5

2-Aminobutanamide hydrochloride

Cat. No. B3179009
CAS RN: 89603-48-5
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobutanamide hydrochloride, also known as (S)-2-Aminobutyramide hydrochloride, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C4H11ClN2O and a molecular weight of 138.60 .


Synthesis Analysis

The synthesis of S-2-aminobutanamide hydrochloride involves several steps . One method involves the ammoniation of methyl 2-bromobutyrate in a methanol-ammonia solution and anhydrous isopropyl alcohol to generate DL-2-aminobutanamide . This is followed by resolution and purification of the product, and finally, the introduction of hydrogen chloride into the crude product to obtain S-2-aminobutanamide hydrochloride . Another method involves using L-threonine as an initial raw material, preparing L-2-aminobutyric acid by using a biotransformation method, and then performing esterification and ammonolysis reaction to obtain the target compound .


Molecular Structure Analysis

The molecular structure of 2-Aminobutanamide hydrochloride is represented by the formula CH3CH2CH(NH2)CONH2 · HCl . The compound has a mono-isotopic mass of 138.055984 Da .


Physical And Chemical Properties Analysis

2-Aminobutanamide hydrochloride is a solid substance . It has a melting point range of 259-263 °C . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

Scientific Research Applications

Chiral Synthesis and Asymmetric Catalysis

2-Aminobutanamide hydrochloride: serves as a valuable chiral building block in organic synthesis. Its chirality allows it to participate in asymmetric reactions, leading to the formation of enantiomerically pure compounds. Researchers often use it as a precursor for synthesizing various chiral molecules, such as pharmaceutical intermediates and natural products .

Peptide and Protein Chemistry

This compound finds application in peptide and protein chemistry due to its amide functionality. It can serve as a starting material for peptide coupling reactions, including solid-phase peptide synthesis (SPPS). By incorporating it into peptide sequences, scientists can explore structure-activity relationships and design bioactive peptides .

Neuroscience Research

2-Aminobutanamide hydrochloride: is relevant in neuroscience studies. Researchers investigate its effects on neuronal function, neurotransmitter release, and receptor interactions. Additionally, it may serve as a reference compound for evaluating the activity of other neuroactive molecules .

Anticonvulsant Properties

Studies have explored the anticonvulsant properties of this compound. It may modulate neuronal excitability and inhibit seizures. Researchers investigate its potential as an adjunct therapy for epilepsy or other neurological disorders .

Chiral Ligands in Coordination Chemistry

As a chiral amide, 2-Aminobutanamide hydrochloride can act as a ligand in coordination chemistry. It forms complexes with metal ions, influencing their reactivity and selectivity. These complexes find applications in catalysis, asymmetric synthesis, and materials science .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Researchers use 2-Aminobutanamide hydrochloride to study hydrogen bonding, self-assembly, and host-guest interactions. Its amide group participates in hydrogen bonding networks, making it a useful model compound .

Safety and Hazards

2-Aminobutanamide hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust, fume, gas, mist, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

The relevant papers on 2-Aminobutanamide hydrochloride include patents that describe the synthesis methods of S-2-aminobutanamide hydrochloride .

Mechanism of Action

Target of Action

2-Aminobutanamide hydrochloride is a key intermediate necessary for synthesizing the anti-epileptic chiral drug, namely levetiracetam . .

Mode of Action

It is known to be used in the synthesis of levetiracetam , which suggests it may interact with its targets in a way that contributes to the anti-epileptic effects of the final compound

Biochemical Pathways

As an intermediate in the synthesis of levetiracetam , it may be involved in the biochemical pathways related to the functioning of this drug. Levetiracetam is known to modulate synaptic neurotransmission, but the specific pathways influenced by 2-Aminobutanamide hydrochloride remain to be determined.

Result of Action

As an intermediate in the synthesis of levetiracetam , its primary role may be to contribute to the structure and function of the final compound, rather than exerting direct effects itself.

properties

IUPAC Name

2-aminobutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobutanamide hydrochloride

CAS RN

89603-48-5
Record name 2-aminobutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminobutanamide hydrochloride
Reactant of Route 2
2-Aminobutanamide hydrochloride
Reactant of Route 3
2-Aminobutanamide hydrochloride
Reactant of Route 4
2-Aminobutanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Aminobutanamide hydrochloride
Reactant of Route 6
2-Aminobutanamide hydrochloride

Q & A

Q1: What are the main synthetic routes for producing 2-Aminobutanamide hydrochloride?

A1: There are two primary synthetic approaches highlighted in the research:

  • Starting with L-Threonine: This method utilizes biotransformation to convert L-Threonine into L-2-aminobutyric acid. [] Subsequent esterification and ammonolysis reactions lead to the desired 2-Aminobutanamide hydrochloride. This approach benefits from the high optical selectivity of biotransformation, resulting in high isomer purity. []
  • Synthesizing from Propionaldehyde: This method involves reacting propionaldehyde with ammonia water, ammonium chloride, and sodium cyanide to produce 2-amino butyronitrile. [] Alkaline hydrolysis of the nitrile yields 2-aminobutanamide, which is then reacted with L-tartaric acid to obtain the final L-2-Aminobutanamide hydrochloride. This method is highlighted for its high yield, safety, and cost-effectiveness. []

Q2: How is 2-Aminobutanamide hydrochloride used in the synthesis of Levetiracetam?

A: Research outlines two main pathways using (S)-2-Aminobutanamide hydrochloride as the chiral starting material for Levetiracetam synthesis: []

  • Reaction with 4-chlorobutyryl Chloride: This approach involves reacting (S)-2-Aminobutanamide hydrochloride with 4-chlorobutyryl chloride in the presence of a base and a phase transfer catalyst (specifically PEG-400). [] This method offers advantages as it avoids the formation of diacetylation impurities, resulting in a shorter reaction time and simpler purification compared to the previous method. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.